N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide
Description
The compound N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a hybrid molecule featuring a 1,2,4-triazole-thione core substituted with a 4-bromophenyl group at position 4 and a methylene-linked 4-(diethylsulfamoyl)benzamide moiety at position 2. The sulfanylidene group (C=S) at position 5 stabilizes the triazole ring in the thione tautomeric form, as confirmed by spectral data (e.g., absence of νS-H IR bands) . The diethylsulfamoyl group introduces strong electron-withdrawing and steric effects, which may influence solubility, bioavailability, and intermolecular interactions. The compound’s synthesis likely involves Friedel-Crafts sulfonylation, hydrazide formation, and cyclization steps, analogous to related 1,2,4-triazole derivatives .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5O3S2/c1-3-25(4-2)31(28,29)17-11-5-14(6-12-17)19(27)22-13-18-23-24-20(30)26(18)16-9-7-15(21)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGQTKAYYQXQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a starting material.
Addition of the sulfanylidene group: The sulfanylidene group is added through a thiolation reaction, typically using thiol reagents.
Attachment of the diethylsulfamoyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide exhibit significant anticancer properties. For instance, benzenesulfonamide derivatives have shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. The inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor. In particular, it may inhibit enzymes involved in metabolic pathways related to cancer and other diseases. The mechanism typically involves interaction with active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to altered enzymatic activity .
Antimicrobial Properties
The antimicrobial activity of similar triazole derivatives has been explored extensively. These compounds can interfere with bacterial growth by inhibiting specific enzymes crucial for bacterial metabolism. The presence of the sulfonamide group enhances their efficacy against a range of microbial pathogens .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity or selectivity towards specific targets, which is crucial for drug development .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a series of sulfonamide derivatives that included triazole structures similar to this compound. Results showed that certain derivatives effectively inhibited cell proliferation in breast cancer cell lines while promoting apoptosis through caspase activation pathways .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the enzyme inhibition capabilities of triazole-based compounds demonstrated that modifications in the sulfonamide moiety significantly impacted binding affinity to carbonic anhydrase enzymes. The study utilized kinetic assays to measure IC50 values, revealing that some derivatives had enhanced selectivity for CA IX over CA II, suggesting potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazole Derivatives
- Key Observations: The target compound’s diethylsulfamoyl benzamide group distinguishes it from sulfonyl- or carboxamide-substituted analogs. This group enhances steric bulk and may modulate receptor binding or metabolic stability .
Spectral and Tautomeric Behavior
Table 2: IR Spectral Data Comparison
Biological Activity
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute significantly to its biological interactions and efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 479.35 g/mol. Its structure includes a triazole ring and a sulfonamide moiety, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 479.35 g/mol |
| Molecular Formula | C19 H22 Br N5 O3 S |
| LogP | 3.2295 |
| LogD | 2.3789 |
| Polar Surface Area | 74.492 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is hypothesized to result from its interaction with specific cellular targets. The presence of the bromophenyl group enhances its reactivity, allowing it to engage in various biochemical pathways that can lead to cell cycle arrest or apoptosis in cancer cells.
Biological Activity Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value indicating effective inhibition of cell proliferation.
Case Study: Antiproliferative Activity
In a study assessing the biological activity of similar triazole derivatives, compounds were tested for their effects on human malignant melanoma (A375) and normal fibroblast (BJ) cell lines using MTT and LDH assays. The results indicated that at a concentration of 30 µM, several compounds exhibited reduced viability in A375 cells while promoting fibroblast cell growth, suggesting selective toxicity towards cancer cells.
- A375 Cell Line Results :
- Viability at 10 µM: 90% (±5%)
- Viability at 30 µM: 60% (±7%)
- BJ Fibroblast Cell Line Results :
- Viability at 10 µM: 120% (±8%)
- Viability at 30 µM: 150% (±10%)
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. In vitro tests showed activity against various bacterial strains such as E. coli and S. aureus. The zone of inhibition was measured in millimeters, with certain derivatives exhibiting moderate to high antibacterial activity compared to standard antibiotics like ciprofloxacin.
Antimicrobial Testing Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 15 |
| P. aeruginosa | 12 |
These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
